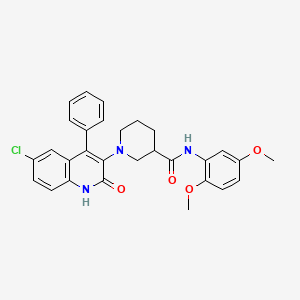![molecular formula C25H18N4OS2 B10875558 N-(1,3-benzothiazol-2-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10875558.png)
N-(1,3-benzothiazol-2-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(1,3-Benzothiazol-2-yl)-2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]acetamide is a complex organic compound featuring a benzothiazole ring, a pyrimidine ring, and a sulfanyl acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-benzothiazol-2-yl)-2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reaction: The benzothiazole and pyrimidine intermediates are then coupled using a sulfanyl acetamide linker. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
N~1~-(1,3-Benzothiazol-2-yl)-2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
N~1~-(1,3-Benzothiazol-2-yl)-2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: The compound can be used as a probe to study enzyme interactions and protein binding due to its complex structure.
Materials Science: It may be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
作用機序
The mechanism by which N1-(1,3-benzothiazol-2-yl)-2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]acetamide exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit key enzymes involved in cell proliferation, such as topoisomerases.
Signal Transduction Pathways: The compound may interfere with signaling pathways that regulate cell growth and apoptosis.
類似化合物との比較
Similar Compounds
N~1~-(1,3-Benzothiazol-2-yl)-2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]acetamide: shares similarities with other benzothiazole and pyrimidine derivatives, such as:
Uniqueness
The uniqueness of N1-(1,3-benzothiazol-2-yl)-2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]acetamide lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit a broad spectrum of activity. This makes it a valuable compound for further research and potential therapeutic applications.
特性
分子式 |
C25H18N4OS2 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H18N4OS2/c30-23(29-25-26-19-13-7-8-14-22(19)32-25)16-31-24-27-20(17-9-3-1-4-10-17)15-21(28-24)18-11-5-2-6-12-18/h1-15H,16H2,(H,26,29,30) |
InChIキー |
LLNSXWCBSBLXFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzoyl-5-(3-bromophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875482.png)
![7-benzyl-1,3-dimethyl-8-[4-(4-methylbenzyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875486.png)
![2,6-dimethoxy-N-[4-(pyridin-3-yloxy)phenyl]benzamide](/img/structure/B10875489.png)
![6-(2,6-Dimethoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10875495.png)

![3-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10875505.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10875511.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10875513.png)
![[(1-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)(2-chlorophenyl)methyl]propanedinitrile](/img/structure/B10875520.png)
![1-benzyl-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10875530.png)
![(2E)-3-[3,5-dibromo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10875541.png)
![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875545.png)
![(2E)-3-[2-bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10875551.png)
![1-Ethyl-6-fluoro-7-[4-(naphthalen-1-ylcarbamoyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10875552.png)
